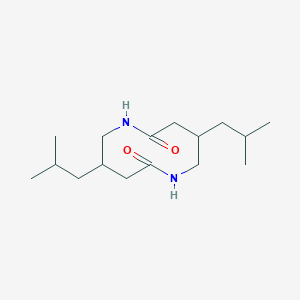
4,9-Diisobutyl-1,6-diazecane-2,7-dione
Übersicht
Beschreibung
4,9-Diisobutyl-1,6-diazecane-2,7-dione is a chemical compound with the molecular formula C16H30N2O2 and a molecular weight of 282.42 g/mol . It is known for its role as an impurity in the synthesis of certain pharmaceutical compounds, particularly those related to gamma-aminobutyric acid (GABA) analogues .
Wirkmechanismus
Target of Action
4,9-Diisobutyl-1,6-diazecane-2,7-dione is an impurity of rac-Pregabalin . Pregabalin is a GABA analogue used as an anticonvulsant . Therefore, it’s likely that the primary targets of this compound are similar to those of Pregabalin, which primarily binds to the alpha2-delta subunit of voltage-gated calcium channels in the central nervous system.
Mode of Action
Pregabalin reduces the release of neurotransmitters, including glutamate, norepinephrine, and substance P . Therefore, this compound might interact with its targets in a similar way.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in neuronal signal transmission, given its association with Pregabalin. Pregabalin is known to decrease the release of multiple neurotransmitters, thereby dampening the overactive nerve signals in the brain that cause seizures and pain .
Result of Action
Based on its association with pregabalin, it can be inferred that this compound may help reduce the overactivity in the brain that leads to seizures and pain .
Biochemische Analyse
Biochemical Properties
4,9-Diisobutyl-1,6-diazecane-2,7-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to interact with GABA receptors, which are crucial for neurotransmission and nociception . These interactions are essential for its role as an anticonvulsant and in pain management . The nature of these interactions involves binding to the receptor sites, thereby modulating their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to affect the expression of genes involved in neurotransmission and inflammation . Additionally, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including GABA receptors, leading to their activation or inhibition . This binding interaction results in changes in gene expression and enzyme activity, which are crucial for its therapeutic effects . The compound also influences the activity of enzymes involved in neurotransmission and inflammation, further contributing to its biochemical properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been observed to affect cellular function, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticonvulsant and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including changes in behavior and cellular function . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in neurotransmission and inflammation . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the activity of enzymes involved in these pathways . These interactions are crucial for its therapeutic effects and biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within specific tissues, which are critical for its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These processes ensure that the compound reaches its site of action, where it can exert its therapeutic effects .
Vorbereitungsmethoden
The synthesis of 4,9-Diisobutyl-1,6-diazecane-2,7-dione involves several steps. One common method includes the reaction of isobutylamine with a suitable diketone under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
4,9-Diisobutyl-1,6-diazecane-2,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,9-Diisobutyl-1,6-diazecane-2,7-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a reference standard in the study of biological pathways involving GABA analogues.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of fine chemicals and pharmaceutical intermediates
Vergleich Mit ähnlichen Verbindungen
4,9-Diisobutyl-1,6-diazecane-2,7-dione can be compared with other similar compounds, such as:
Pregabalin: A GABA analogue used as an anticonvulsant.
Gabapentin: Another GABA analogue with similar therapeutic applications.
4,9-Diisobutyl-1,6-diazecine-2,7-dione: A structurally related compound with similar properties.
The uniqueness of this compound lies in its specific structural configuration, which influences its interaction with molecular targets and its overall pharmacological profile .
Eigenschaften
IUPAC Name |
4,9-bis(2-methylpropyl)-1,6-diazecane-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-11(2)5-13-7-15(19)18-10-14(6-12(3)4)8-16(20)17-9-13/h11-14H,5-10H2,1-4H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABCYXCIMBXWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)NCC(CC(=O)NC1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1990538-03-8 | |
| Record name | 4,9-Diisobutyl-1,6-diazecane-2,7-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1990538038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,9-DIISOBUTYL-1,6-DIAZECANE-2,7-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLV63E4GSV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



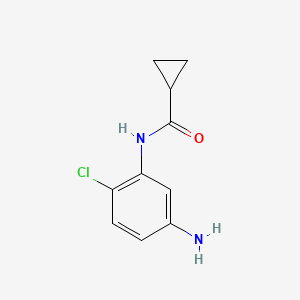
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B1437670.png)
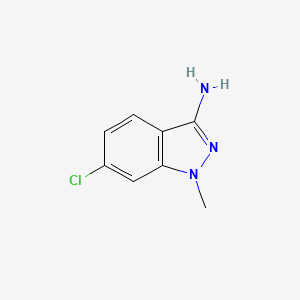
![4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1437674.png)
![5,6-Dichloroimidazo[2,1-b][1,3]thiazole](/img/structure/B1437676.png)
![1-[2-(Difluoromethoxy)phenyl]propan-1-one](/img/structure/B1437677.png)
![tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate](/img/structure/B1437678.png)
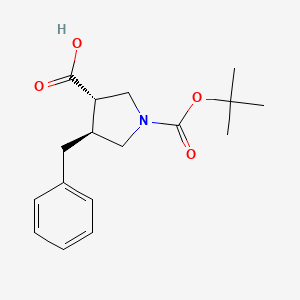
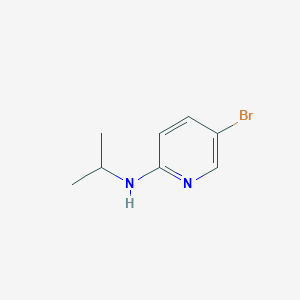
![N-[(2-fluorophenyl)methyl]pyridin-4-amine](/img/structure/B1437686.png)
![[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B1437687.png)
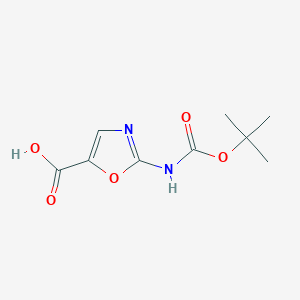
![[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid](/img/structure/B1437689.png)
